molecular formula C7H4Cl3NO B15147051 2-Chloro-1-(3,5-dichloropyridin-4-YL)ethanone CAS No. 1260810-62-5

2-Chloro-1-(3,5-dichloropyridin-4-YL)ethanone

Cat. No.: B15147051
CAS No.: 1260810-62-5
M. Wt: 224.5 g/mol
InChI Key: QEMAQXHWRLOUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3,5-dichloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H4Cl3NO. It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-dichloropyridin-4-YL)ethanone typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 3,5-dichloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-dichloropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

2-Chloro-1-(3,5-dichloropyridin-4-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dichloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes through its reactive chloro groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(3,5-dichloropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

1260810-62-5

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

2-chloro-1-(3,5-dichloropyridin-4-yl)ethanone

InChI

InChI=1S/C7H4Cl3NO/c8-1-6(12)7-4(9)2-11-3-5(7)10/h2-3H,1H2

InChI Key

QEMAQXHWRLOUHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.